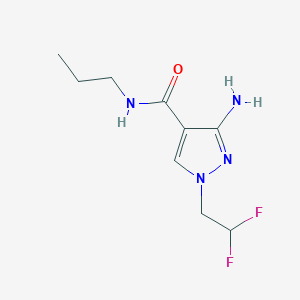
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is a synthetic compound with a unique structure that includes a pyrazole ring substituted with an amino group, a difluoroethyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2,2-difluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various research applications.
Biological Activity
3-Amino-1-(2,2-difluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a difluoroethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C12H21F2N4O
- Molecular Weight : 256.32 g/mol
- Structural Features : The compound features an amino group, a difluoroethyl group, and a carboxamide group, which contribute to its chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects. Studies on pyrazole derivatives suggest that modifications in the structure can enhance their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Analgesic Effects : Some derivatives of pyrazole have shown promising analgesic properties in animal models. For instance, compounds with similar structural motifs were tested against carrageenan-induced edema models, indicating a potential for pain relief .
- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. The presence of specific functional groups in this compound may enhance its effectiveness against pathogens like E. coli and S. aureus .
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that target cyclooxygenases (COX) and monoamine oxidases (MAO) .
- Receptor Modulation : The compound could also modulate receptor activity, potentially affecting neurotransmitter systems or inflammatory mediators.
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on pyrazole derivatives:
Properties
Molecular Formula |
C9H14F2N4O |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)-N-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14F2N4O/c1-2-3-13-9(16)6-4-15(5-7(10)11)14-8(6)12/h4,7H,2-3,5H2,1H3,(H2,12,14)(H,13,16) |
InChI Key |
VECVHASVJSCPSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN(N=C1N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















